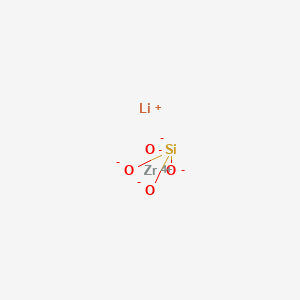

Lithium zirconium silicate

Übersicht

Beschreibung

Lithium zirconium silicate is a compound that combines lithium, zirconium, and silicon elements. It is known for its unique properties, including high thermal stability, mechanical strength, and chemical resistance. These characteristics make it a valuable material in various industrial and scientific applications, particularly in the fields of ceramics and glass manufacturing.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lithium zirconium silicate can be synthesized through several methods, including precipitation, template, and sol-gel methods. The precipitation method involves using lithium nitrate, zirconyl nitrate, zirconium (IV) oxypropoxide, and tetramethyl orthosilicate as precursors . The template method utilizes cetyltrimethyl ammonium bromide and tetramethyl ammonium hydroxide . The sol-gel method involves the hydrolysis and polycondensation of metal alkoxides.

Industrial Production Methods: In industrial settings, this compound is often produced through solid-solid fusion methods. This involves calcining the compound in air or nitrogen atmosphere at high temperatures, typically around 900°C . The resulting product is characterized by its high surface area and alkalinity, making it suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: Lithium zirconium silicate undergoes several types of chemical reactions, including:

Oxidation: The compound can react with oxygen at high temperatures to form various oxides.

Reduction: It can be reduced by hydrogen or other reducing agents to form lower oxidation state compounds.

Substitution: this compound can undergo substitution reactions where lithium or zirconium atoms are replaced by other metal atoms.

Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and various metal salts. The reactions typically occur at high temperatures, often exceeding 500°C .

Major Products: The major products formed from these reactions include lithium oxide, zirconium oxide, and various silicates. These products are often used in the production of ceramics and glass materials.

Wissenschaftliche Forschungsanwendungen

Applications in Dentistry

1. Dental Restorations

Lithium zirconium silicate is primarily utilized in dental ceramics, particularly as a reinforcement in glass-ceramic materials. Its incorporation enhances the mechanical properties of dental restorations, such as crowns, veneers, and inlays.

- Mechanical Properties : Studies have shown that zirconia-reinforced lithium silicate (ZLS) exhibits superior fracture toughness and hardness compared to traditional lithium disilicate ceramics. For instance, ZLS materials achieved a Vickers hardness of 7.6 GPa and a fracture toughness of 4.7 MPa m, while lithium disilicate showed values of 6.1 GPa and 2.2 MPa m, respectively .

- Clinical Relevance : A review highlighted that ZLS ceramics are suitable for complex clinical situations due to their improved mechanical resistance, making them ideal for anterior and posterior restorations .

| Property | Lithium Disilicate | Zirconia-Reinforced Lithium Silicate |

|---|---|---|

| Vickers Hardness (GPa) | 6.1 | 7.6 |

| Fracture Toughness (MPa m) | 2.2 | 4.7 |

2. Aesthetic Dentistry

ZLS materials provide enhanced translucency and color variety, which are crucial for achieving natural-looking dental restorations. The ability to customize these materials allows for effective masking of dark tooth shades, thus improving aesthetic outcomes in restorative dentistry .

Applications in Carbon Dioxide Capture

1. High-Temperature Applications

This compound has been investigated for its potential in carbon dioxide sorption and conversion processes. Research indicates that this compound can effectively capture CO2 at elevated temperatures, contributing to syn-gas production.

- Sorption Characteristics : The material's structure allows it to adsorb CO2 efficiently, making it a promising candidate for reducing greenhouse gas emissions .

- Case Study : A study demonstrated that this compound prepared via sol-gel methods showed significant CO2 capture capabilities, highlighting its potential role in environmental applications.

| Application | Method Used | CO2 Capture Efficiency |

|---|---|---|

| Carbon Dioxide Sorption | Sol-Gel Preparation | High |

Applications in Energy Storage

1. Lithium Battery Materials

This compound is also explored as a filler material in solid polymer electrolytes for lithium batteries. Its incorporation can enhance the ionic conductivity and thermal stability of battery components.

Wirkmechanismus

The mechanism by which lithium zirconium silicate exerts its effects is primarily through its interaction with other compounds at the molecular level. The compound’s high surface area and alkalinity allow it to act as an effective catalyst in various chemical reactions. It can also bind to specific molecular targets, facilitating the formation of desired products .

Vergleich Mit ähnlichen Verbindungen

Lithium disilicate: Known for its use in dental restorations due to its high strength and aesthetic properties.

Zirconium dioxide: Widely used in ceramics and dental applications for its mechanical strength and biocompatibility.

Lithium metasilicate: Used in the production of glass-ceramic materials with unique optical properties.

Uniqueness: Lithium zirconium silicate stands out due to its combination of lithium, zirconium, and silicon, which imparts unique properties such as high thermal stability, mechanical strength, and chemical resistance. These characteristics make it particularly valuable in applications requiring materials that can withstand extreme conditions.

Biologische Aktivität

Lithium zirconium silicate (LZS) is a glass-ceramic material that has garnered attention in various biomedical applications, particularly in dentistry and bone tissue engineering. Its unique composition imparts desirable mechanical properties and biological activity, making it a candidate for restorative materials and implants.

Composition and Properties

This compound is primarily composed of lithium silicate and zirconia, which contribute to its mechanical strength and biocompatibility. The incorporation of lithium ions is significant as they have been shown to enhance biological activity, particularly in promoting osteogenic responses.

Table 1: Composition of this compound

| Component | Percentage (%) |

|---|---|

| Lithium Silicate | 50-70 |

| Zirconia | 20-40 |

| Other Oxides | 5-10 |

The biological activity of LZS can be attributed to several mechanisms:

- Osteoconductivity : LZS promotes bone cell adhesion and proliferation. Studies have indicated that the presence of lithium ions can stimulate the deposition of hydroxyapatite, a key mineral component of bone, thereby enhancing osseointegration.

- Biocompatibility : The material exhibits low cytotoxicity, making it suitable for use in vivo. Research has shown that LZS does not induce significant inflammatory responses when in contact with living tissues.

- Mechanical Strength : LZS demonstrates high fracture resistance, which is crucial for load-bearing applications in dental restorations.

Study 1: In Vitro Biocompatibility Assessment

A study evaluated the biocompatibility of LZS using human osteoblast-like cells (MG-63). The results showed:

- Cell Viability : Over 90% cell viability after 24 hours of exposure to LZS.

- Alkaline Phosphatase Activity : Increased ALP activity was observed, indicating enhanced osteogenic differentiation.

Study 2: Clinical Application in Dentistry

In a clinical setting, LZS was used for dental restorations. The findings included:

- Success Rate : 95% success rate over two years with no significant complications.

- Patient Satisfaction : High levels of satisfaction reported due to aesthetic and functional outcomes.

Table 2: Summary of Biological Studies on LZS

| Study | Methodology | Key Findings |

|---|---|---|

| In Vitro Study | MG-63 Cell Line | >90% cell viability; increased ALP |

| Clinical Trial | Dental Restorations | 95% success rate; high patient satisfaction |

Mechanical Properties

The mechanical characteristics of LZS are comparable to traditional dental ceramics. The material exhibits:

- Flexural Strength : Approximately 300 MPa, suitable for dental applications.

- Fracture Toughness : Enhanced resistance to crack propagation compared to conventional materials.

Table 3: Mechanical Properties Comparison

| Property | This compound | Lithium Disilicate |

|---|---|---|

| Flexural Strength | 300 MPa | 250 MPa |

| Fracture Toughness | Higher | Lower |

Eigenschaften

IUPAC Name |

lithium;zirconium(4+);silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.O4Si.Zr/c;1-5(2,3)4;/q+1;-4;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYBZLSHSSEZJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-][Si]([O-])([O-])[O-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiO4SiZr+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60721340 | |

| Record name | lithium;zirconium(4+);silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12027-82-6 | |

| Record name | lithium;zirconium(4+);silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.